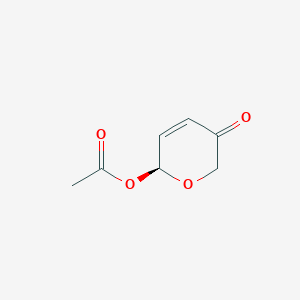
22-Sulfanyldocosan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Sulfanyldocosan-1-OL is a long-chain primary fatty alcohol with a sulfur atom attached to the 22nd carbon This compound is a derivative of docosan-1-ol, which is a saturated fatty alcohol containing 22 carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22-Sulfanyldocosan-1-OL typically involves multi-step organic reactions. One common method is the thiolation of docosan-1-ol. The process begins with the preparation of docosan-1-ol, which can be synthesized through the reduction of docosanoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
22-Sulfanyldocosan-1-OL undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Esters, ethers, and other derivatives
Wissenschaftliche Forschungsanwendungen
22-Sulfanyldocosan-1-OL has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 22-Sulfanyldocosan-1-OL involves its interaction with cellular membranes and proteins. In the case of its antiviral activity, the compound is thought to interfere with and stabilize the host cell’s surface phospholipids, preventing the fusion of the viral envelope with the host cell membrane. This disruption inhibits viral entry and subsequent replication .
Vergleich Mit ähnlichen Verbindungen
22-Sulfanyldocosan-1-OL can be compared with other similar compounds, such as:
Docosan-1-ol: A saturated fatty alcohol with similar structural features but without the sulfur atom.
1-Docosanol:
Octadecanethiol: A shorter-chain thiol with 18 carbon atoms, used in self-assembled monolayers and surface chemistry.
The uniqueness of this compound lies in its combination of a long aliphatic chain with a sulfur atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
137057-24-0 |
|---|---|
Molekularformel |
C22H46OS |
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
22-sulfanyldocosan-1-ol |
InChI |
InChI=1S/C22H46OS/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 |
InChI-Schlüssel |
HGWCCNDSLSABLN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCS)CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)





![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)

![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)

![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)

![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
